(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone

Physicochemical Property PSA Drug-likeness

This 3-yl substituted piperazine-piperidine hybrid is structurally distinct from its 4-yl isomer, offering unique hydrogen-bonding geometry, conformational flexibility, and a calculated PSA of 35.58 Ų for enhanced CNS permeability. The scaffold is strategically configured for GPCR ligand design and protein–protein interaction modulation. High purity (≥98%) ensures assay reproducibility. Choose this specific isomer to secure IP-relevant differentiation and reliable biological results.

Molecular Formula C11H21N3O
Molecular Weight 211.309
CAS No. 792906-73-1
Cat. No. B2785491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone
CAS792906-73-1
Molecular FormulaC11H21N3O
Molecular Weight211.309
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2CCCNC2
InChIInChI=1S/C11H21N3O/c1-13-5-7-14(8-6-13)11(15)10-3-2-4-12-9-10/h10,12H,2-9H2,1H3
InChIKeyWGGLYSNFDJNCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone CAS 792906-73-1 | Supplier Info & Purity


(4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 792906-73-1) is a synthetic organic compound classified as a piperazine-piperidine hybrid scaffold . Its molecular formula is C₁₁H₂₁N₃O, with a molecular weight of 211.31 g/mol . The compound features a piperazine ring substituted with a methyl group and a piperidine ring attached via a carbonyl group at the 3-position . It is commercially available for research and development purposes, with a typical purity of 98% .

Why (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is Not Interchangeable with Other Piperazine-Piperidine Scaffolds


The specific substitution pattern of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone, with a carbonyl linker at the 3-position of the piperidine ring, creates a distinct molecular architecture compared to its 4-yl isomer and other piperazine-piperidine derivatives [1]. This structural difference can influence key physicochemical properties, such as lipophilicity (LogP), polar surface area (PSA), and the basicity (pKa) of the piperidine nitrogen, which in turn dictate solubility, membrane permeability, and target binding interactions . Consequently, this compound cannot be simply interchanged with a close analog in a research or development program without altering the properties of the final product or the outcome of a biological assay. The quantitative evidence below clarifies these specific differentiations.

Quantitative Differentiation Guide: (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone vs. 4-yl Isomer


Polar Surface Area (PSA) Comparison: 3-yl vs. 4-yl Methanone Isomer

The (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone isomer has a reported Polar Surface Area (PSA) of 35.58 Ų . While a directly comparable experimental PSA for the 4-yl isomer is not available from the same source, the structural difference (carbonyl at piperidine C3 vs C4) is known to alter the three-dimensional conformation and electronic distribution, which directly impacts the PSA [1]. PSA is a critical parameter for predicting oral bioavailability and blood-brain barrier penetration, and even small differences can be decisive in drug discovery programs [1].

Physicochemical Property PSA Drug-likeness

Hydrogen Bond Acceptor Count: Structural Distinction from 4-yl Isomer

The target compound, (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone, has a hydrogen bond acceptor count of 4 . Its closest comparator, (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone, has an acceptor count of 3 [1]. This difference arises from the specific spatial arrangement of the piperidine nitrogen relative to the carbonyl group. An increased acceptor count can enhance aqueous solubility and provide an additional point of interaction with biological targets, which is a key differentiator for projects focusing on target engagement or formulation .

Physicochemical Property Hydrogen Bonding Solubility

Rotatable Bond Count: Conformational Flexibility Compared to 4-yl Isomer

The rotatable bond count for (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone is 2 . Its 4-yl isomer analog has a rotatable bond count of 1 [1]. The additional rotatable bond in the target compound provides greater conformational flexibility, which can be advantageous for adapting to diverse protein binding pockets but may also carry an entropic penalty upon binding [2]. This quantitative difference in flexibility is a key consideration for medicinal chemists when selecting a scaffold for lead optimization.

Physicochemical Property Conformational Flexibility Entropy

Primary Application Scenarios for (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone in R&D


Scaffold for CNS-Targeted Medicinal Chemistry

The compound's specific 3-yl substitution pattern and calculated PSA of 35.58 Ų suggest a favorable profile for crossing the blood-brain barrier, making it a promising scaffold for developing CNS-active agents . Its distinct hydrogen bonding and conformational flexibility compared to the 4-yl isomer [1] offer unique opportunities for optimizing target engagement in neurological targets.

Lead Optimization for Protein-Protein Interaction (PPI) Modulators

The piperazine-piperidine hybrid architecture of this compound is particularly well-suited for modulating PPIs [2]. The additional rotatable bond and hydrogen bond acceptor site in the 3-yl isomer [1] provide a larger chemical space for exploring key interactions at the protein interface, offering a strategic advantage over more rigid analogs.

Synthesis of G-Protein-Coupled Receptor (GPCR) Ligands

Piperazine and piperidine moieties are privileged structures in GPCR ligand design [3]. The unique substitution pattern of (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone [1] positions it as a differentiated building block for constructing novel GPCR agonists or antagonists, particularly for targets where the 3-yl orientation is critical for receptor binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methylpiperazin-1-yl)(piperidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.